molecular formula C17H19N5O2S B2742877 N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-62-6

N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No. B2742877
CAS RN: 874467-62-6
M. Wt: 357.43
InChI Key: GBVHVGPYUHUKHV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide, also known as FMTSA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FMTSA is a sulfhydryl-containing compound that has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Glutaminase Inhibition for Therapeutic Potential

N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide and its analogs have been explored for their potential in inhibiting kidney-type glutaminase (GLS), a promising therapeutic target for cancer treatment. One study highlighted the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric GLS inhibitors. These analogs showed promise in attenuating the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model, presenting a pathway to improve drug-like properties and aqueous solubility of GLS inhibitors (Shukla et al., 2012).

DNA Binding and Antitrypanosomal Activity

Another avenue of research involves the structural and functional analysis of compounds like 2,5-Bis(4-guanylphenyl)furan (furamidine), which show a high affinity for binding to DNA's minor groove. Furamidine, an analogue of the antitrypanosomal drug berenil, exhibits enhanced DNA-binding affinity due to its ability to make direct hydrogen bond interactions with the DNA sequence, providing insights into the development of more effective drugs against pathogens like Pneumocystis carinii (Laughton et al., 1995).

Anticancer and Antiexudative Activities

Research into N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide derivatives has demonstrated potential anticancer activities. Specific derivatives have been synthesized and tested for their selective cytotoxic effects against leukemia cell lines, showcasing the utility of these compounds in developing targeted cancer therapies (Horishny et al., 2021). Additionally, the antiexudative properties of pyroline derivatives, including compounds related to N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide, have been explored, revealing their potential in developing new, more effective, and less toxic medications for treating various diseases and pathological conditions (Chalenko et al., 2019).

Antimicrobial and Antitumor Activities

Explorations into the synthesis and evaluation of related compounds have also uncovered antimicrobial and antitumor properties. These studies involve the creation of new molecular structures and the investigation of their physical, chemical, and biological properties, contributing to the broader spectrum of synthesized derivatives and biological activity widening. Such research underscores the versatility of N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide and its derivatives in combating microbial infections and tumor growth (El-Shehry et al., 2020; Horishny & Matiychuk, 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-12(2)13-5-7-14(8-6-13)22-17(19-20-21-22)25-11-16(23)18-10-15-4-3-9-24-15/h3-9,12H,10-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVHVGPYUHUKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide

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